molecular formula C20H34O2 B162917 beta-Cembrenediol CAS No. 57605-81-9

beta-Cembrenediol

Cat. No. B162917
CAS RN: 57605-81-9
M. Wt: 306.5 g/mol
InChI Key: RIVKDDXPCFBMOV-PCFHHCMKSA-N
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Description

Beta-Cembrenediol, also known as β-CBD, is one of the most characteristic ingredients of glandular trichome secretions from Nicotiana tabacum L. (tobacco). It has attracted considerable attention for its potent antitumor, neuroprotective, antimicrobial, and other activities .


Synthesis Analysis

The synthesis of beta-Cembrenediol has been explored in several studies. For instance, one study demonstrated the successful P450-catalyzed chemo-, regio-, and stereoselective oxidation of the tobacco cembranoid β-cembrenediol . Another study reported the synthesis of the 4-O-pyranoglucosyl derivatives of β-CBD .


Molecular Structure Analysis

The molecular formula of beta-Cembrenediol is C20H34O2 . It is the C-4 epimer of (1S,2E,4S,6R,7E,11E)-2,7,11-cembratriene-4,6-diol, also known as α-cembrenediol .


Chemical Reactions Analysis

Beta-Cembrenediol can undergo various chemical reactions. For example, it can be oxidized by P450 BM3 to produce different products . It can also react with chlororethyl, ethyl, and benzyl isocyanates in the presence of a catalytic amount of triethylamine to yield the C-6 carbamates .


Physical And Chemical Properties Analysis

Beta-Cembrenediol has a molecular weight of 306.5 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . Its exact mass is 306.255880323 g/mol .

Scientific Research Applications

Bioactivities and Medicinal Potential

β-Cembrenediol, a characteristic ingredient in tobacco, exhibits a range of significant bioactivities. Researchers have explored its potent antitumor, neuroprotective, and antimicrobial activities. This exploration extends to potential medicinal applications in human medicine and agricultural fungicides. The review by Xu et al. (2022) provides a comprehensive summary of the chemical modifications and bioactivities of β-Cembrenediol, highlighting its potential value in medicine (Xu et al., 2022).

Allelopathic Effects and Plant Growth Inhibition

β-Cembrenediol has been shown to inhibit the growth of receptor plants, like lettuce seedlings, in a concentration-dependent manner. Ren et al. (2017) found that it causes oxidative damage through enhanced generation of reactive oxygen species, leading to growth inhibition. This suggests a potential use of β-Cembrenediol in understanding plant growth and development (Ren et al., 2017).

Biosynthetic Precursors in Tobacco

Research on the biosynthetic precursors of α- and β-Cembrenediol in tobacco has been conducted to understand its formation. Crombie (1988) explored various compounds that could incorporate into β-Cembrenediol, providing insights into its biosynthesis in tobacco plants (Crombie, 1988).

Future Directions

Beta-Cembrenediol has shown potential in various fields, including medicine and agriculture . Future research could focus on further exploring its biological activities, developing practical applications, and improving its synthesis .

properties

IUPAC Name

(1R,3R,4Z,8Z,12S,13Z)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3/b12-11-,16-7-,17-13-/t18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVKDDXPCFBMOV-PCFHHCMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/CC/C(=C\[C@@H](C[C@@](/C=C\[C@@H](CC1)C(C)C)(C)O)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Cembrenediol

CAS RN

57605-81-9
Record name beta-Cembrenediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057605819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
D Petrovic - 2017 - docserv.uni-duesseldorf.de
… The shifts of chemo- and regioselectivity of the oxidation of the 14-membered macrocycle beta-cembrenediol were engineered into the V78A/F87A variant of this enzyme, by applying …
Number of citations: 0 docserv.uni-duesseldorf.de
HM Girvan, AW Munro - Current opinion in chemical biology, 2016 - Elsevier
Highlights • Cytochrome P450 enzymes catalyse oxygen insertion into a wide range of substrates. • Mutagenesis of P450s frequently allows novel substrate recognition. • P450s have …
Number of citations: 263 www.sciencedirect.com
EV Mishina, AC Hoffman - nicotine & Tobacco Research, 2014 - academic.oup.com
… besides nicotine were identified: menthol, carvone, vanillin, 2,4‐di‐t‐butylphenol, N,N‐dimethyl‐7‐undecenamide, ethyl citrate, menthyl acetate, neophytadiene, beta‐cembrenediol, …
Number of citations: 14 academic.oup.com
C Qi, J Liu, Y Du, X Han, H Zhang, Q Fu, J Zhang, Y Liu - Agronomy, 2023 - mdpi.com
To explore the multipurpose utilization of tobacco germplasm resources, 80 representative air/sun-cured tobacco germplasms were used as experimental materials to determine the …
Number of citations: 3 www.mdpi.com
W Wang, W Wang, H Ge, G Li, P Shen, S Xu, B Yu… - Bioorganic …, 2020 - Elsevier
In this study, we described the microbial catalyzed allylic oxidation by Bacillus megaterium CGMCC 1.1741 of three Δ 12 -pentacyclic triterpenes, erythrodiol (1), uvaol (2), hederagenin (…
Number of citations: 8 www.sciencedirect.com
LG Rivera-García, AM Francis-Malavé, ZW Castillo… - 2023 - researchsquare.com
… The Tobacco betaCembrenediol: A Prostate Cancer Recurrence Suppressor Lead and Prospective Scaffold via Modulation of Indoleamine 2,3-Dioxygenase and Tryptophan …
Number of citations: 0 www.researchsquare.com
H Alwaseem, R Fasan - Protein Engineering: Tools and …, 2021 - Wiley Online Library
Cytochrome P450 monooxygenases are a large class of enzymes, which have evolved to carry out a myriad of oxidation reactions across all kingdoms of life. Reflecting the functional …
Number of citations: 2 onlinelibrary.wiley.com
G Pattenden - Biographical Memoirs of Fellows of the Royal Society, 2001 - JSTOR
Leslie Crombie was born in York on 10 June 1923, the second eldest, and only boy, of Walter Crombie and Gladys (nee Clarkson). On his father's side his great-grandfather had kept a …
Number of citations: 1 www.jstor.org
H Alwaseem, S Giovani, M Crotti, K Welle… - ACS Central …, 2021 - ACS Publications
The plant-derived sesquiterpene lactone micheliolide was recently found to possess promising antileukemic activity, including the ability to target and kill leukemia stem cells. Efforts …
Number of citations: 14 pubs.acs.org
LN Jeffreys - 2019 - search.proquest.com
P450 BM3 is a natural fusion protein containing a heme catalytic domain fused to a CPR-like domain that binds two flavin cofactors (FAD and FMN). This allows this enzyme to have one …
Number of citations: 4 search.proquest.com

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